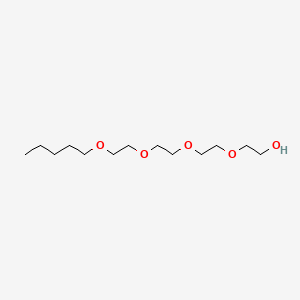

3,6,9,12-Tetraoxaheptadecan-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6,9,12-Tetraoxaheptadecan-1-OL is a useful research compound. Its molecular formula is C13H28O5 and its molecular weight is 264.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

3,6,9,12-Tetraoxaheptadecan-1-OL finds utility across several industries due to its chemical structure and properties:

Surfactants and Emulsifiers

- Function : Acts as a surfactant in various formulations, enhancing the stability of emulsions.

- Use Cases : Commonly used in personal care products, such as lotions and creams, where it helps to stabilize oil-in-water emulsions.

Solvents

- Function : Serves as a solvent in chemical reactions and formulations.

- Use Cases : Utilized in paints and coatings for its ability to dissolve a wide range of organic compounds.

Corrosion Inhibitors

- Function : Provides protection against corrosion in metal surfaces.

- Use Cases : Employed in industrial applications where metal components are exposed to corrosive environments.

Scientific Research Applications

The compound has been studied for its potential benefits in various scientific fields:

Biomedical Research

- Case Study Example : Research has shown that derivatives of tetraoxaheptadecan-1-OL can enhance drug delivery systems by improving solubility and bioavailability of hydrophobic drugs. A study published in the Journal of Pharmaceutical Sciences highlighted its use in formulating nanoparticles for targeted drug delivery .

Environmental Science

- Case Study Example : Investigations into the environmental impact of tetraoxaheptadecan-1-OL have been conducted to assess its biodegradability and toxicity levels. A notable study indicated that the compound exhibits low toxicity to aquatic organisms, making it a suitable candidate for eco-friendly formulations .

Data Table of Applications

| Application | Function | Use Cases |

|---|---|---|

| Surfactants | Stabilizes emulsions | Personal care products |

| Solvents | Dissolves organic compounds | Paints and coatings |

| Corrosion Inhibitors | Protects metal surfaces | Industrial machinery |

| Drug Delivery | Enhances solubility | Nanoparticle formulations |

| Environmental Impact | Assesses biodegradability | Eco-friendly product development |

Regulatory Considerations

While this compound does not have individual regulatory approval, it can be utilized as a component in products that are covered under existing regulations. Manufacturers must ensure compliance with safety standards outlined by regulatory bodies such as the Environmental Protection Agency (EPA) .

Eigenschaften

CAS-Nummer |

58821-30-0 |

|---|---|

Molekularformel |

C13H28O5 |

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C13H28O5/c1-2-3-4-6-15-8-10-17-12-13-18-11-9-16-7-5-14/h14H,2-13H2,1H3 |

InChI-Schlüssel |

BNDGLJHKQGHIBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.